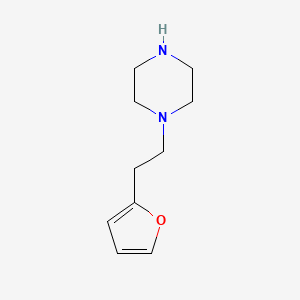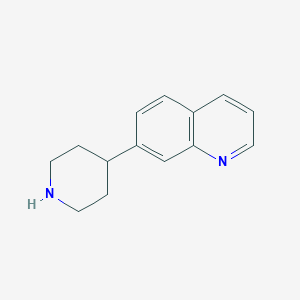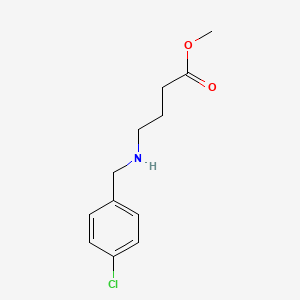
Methyl 4-((4-chlorobenzyl)amino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((4-chlorobenzyl)amino)butanoate is an organic compound that features a butanoate ester functional group and a 4-chlorobenzylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-((4-chlorobenzyl)amino)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzylamine with methyl 4-bromobutanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon in the ester, displacing the bromide ion.
Reaction Conditions:
Reagents: 4-chlorobenzylamine, methyl 4-bromobutanoate
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium carbonate
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.
化学反应分析
Types of Reactions
Methyl 4-((4-chlorobenzyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-((4-chlorobenzyl)amino)butanoic acid
Reduction: 4-((4-chlorobenzyl)amino)butanol
Substitution: Various substituted benzylamines depending on the electrophile used.
科学研究应用
Methyl 4-((4-chlorobenzyl)amino)butanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for more complex molecules in synthetic organic chemistry.
Biological Studies: It is employed in studies investigating the interaction of benzylamine derivatives with biological targets.
作用机制
The mechanism of action of methyl 4-((4-chlorobenzyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active amine moiety.
相似化合物的比较
Similar Compounds
- Methyl 4-((3-chlorobenzyl)amino)butanoate
- Ethyl 4-((4-chlorobenzyl)amino)butanoate
- Methyl 4-((4-bromobenzyl)amino)butanoate
Uniqueness
Methyl 4-((4-chlorobenzyl)amino)butanoate is unique due to the specific positioning of the chlorine atom on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
属性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
methyl 4-[(4-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)3-2-8-14-9-10-4-6-11(13)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChI 键 |
BYVGMKBVDILTJU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCNCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



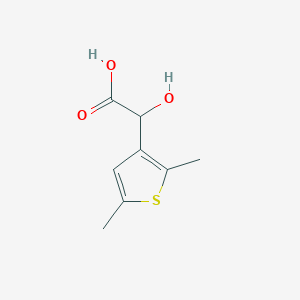
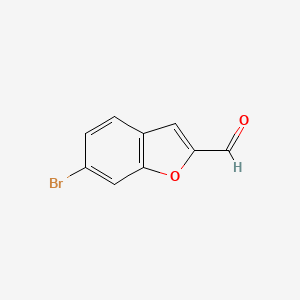
![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)


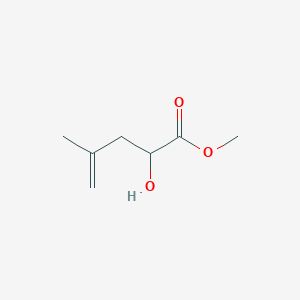
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
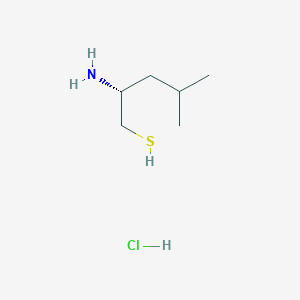

![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
